N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide
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Overview
Description
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyclohexyl group and a thiolane ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles.
Major Products
Scientific Research Applications
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group and thiolane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- N-cyclohexyl-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetamide
Uniqueness
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE stands out due to its specific combination of a cyclohexyl group and a thiolane ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H21NO3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H21NO3S/c14-12(13-11-4-2-1-3-5-11)8-10-6-7-17(15,16)9-10/h10-11H,1-9H2,(H,13,14) |
InChI Key |
OFDYVTXDRIAFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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